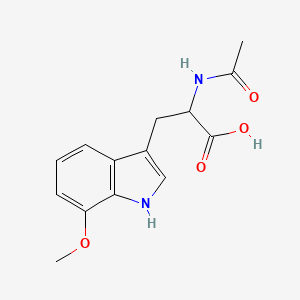
N-Acetyl-7-methoxy-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-7-methoxy-L-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is structurally related to melatonin, a hormone known for regulating sleep-wake cycles. This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-7-methoxy-L-tryptophan typically involves the acetylation of 7-methoxy-L-tryptophan. The process begins with the protection of the amino group of 7-methoxy-L-tryptophan, followed by acetylation using acetic anhydride or acetyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as using engineered microbial cell factories. For instance, Escherichia coli can be genetically modified to express the necessary enzymes for the biosynthesis of this compound from L-tryptophan .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-7-methoxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent tryptophan derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-7-methoxy-L-tryptophan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-Acetyl-7-methoxy-L-tryptophan involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and enhancing antioxidant enzyme activities.
Neuroprotection: Modulating pathways involved in inflammation and apoptosis, such as the cAMP response element-binding protein (CREB1) signaling.
Circadian Regulation: Similar to melatonin, it may influence circadian rhythms and sleep-wake cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melatonin (N-acetyl-5-methoxytryptamine): Known for its role in regulating sleep and circadian rhythms.
N-Acetyl-L-tryptophan: Used for its neuroprotective and antioxidant properties.
Uniqueness
N-Acetyl-7-methoxy-L-tryptophan is unique due to its specific structural modifications, which may confer distinct biological activities compared to other tryptophan derivatives. Its methoxy group at the 7-position and acetylation enhance its stability and potential efficacy in various applications.
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
2-acetamido-3-(7-methoxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-11(14(18)19)6-9-7-15-13-10(9)4-3-5-12(13)20-2/h3-5,7,11,15H,6H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
YZRQRMPSHVDXKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




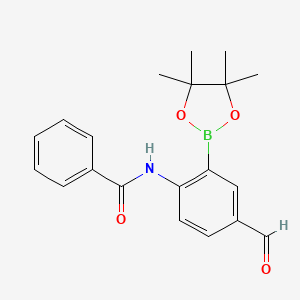
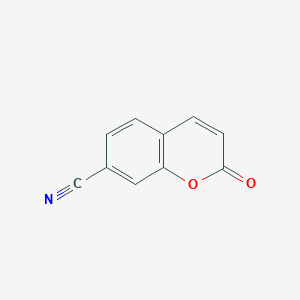


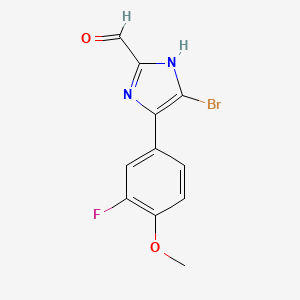


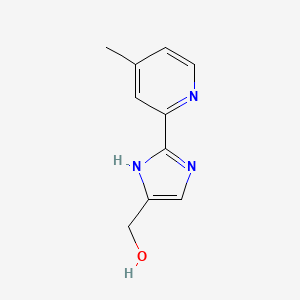
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
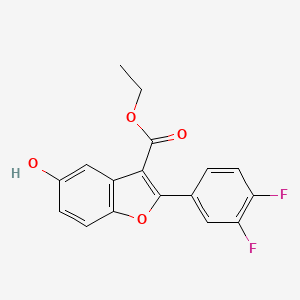
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)

